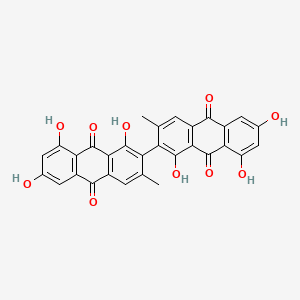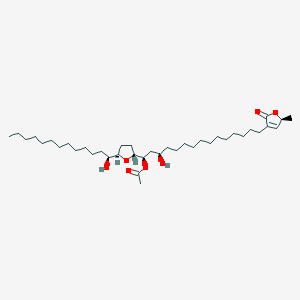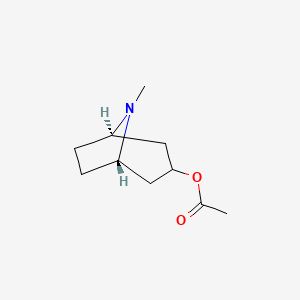
(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal is a natural product found in Leucetta microraphis with data available.
Scientific Research Applications
Bioactive Compound in Marine Sponges : This compound was isolated from the Okinawan marine sponge Leucetta microraphis and demonstrated moderate growth-inhibitory activity toward HeLa S3 cells, indicating potential in cancer research (Watanabe et al., 2000).
Pheromone in Cerambycid Beetles : Research identified (2E,6Z,9Z)-2,6,9-pentadecatrienal as a male-produced aggregation-sex pheromone of the cerambycid beetle Elaphidion mucronatum, highlighting its role in insect communication and potential applications in pest management (Millar et al., 2017).
Pheromone Synthesis in Moths : This compound is related to pheromones of the winter moth Erannis bajaria, where its biosynthesis pathway has been studied. Understanding these pathways can aid in the development of pheromone-based pest control strategies (Goller et al., 2007).
Synthesis of Polyunsaturated Compounds : Research has focused on synthesizing polyunsaturated fatty acids containing this compound, aiming to selectively enhance the biological effects of other fatty acids like EPA and DHA. This could have implications in nutrition and pharmaceuticals (Flock et al., 1999).
Natural Product Chemistry : Various studies have synthesized and investigated similar compounds for their natural product chemistry, exploring their potential in diverse biological applications, such as odoriferous compounds in brown algae (Broekhof et al., 2010).
properties
Molecular Formula |
C21H36O |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(2E,6Z,9Z)-2-methylicosa-2,6,9-trienal |
InChI |
InChI=1S/C21H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20-22/h12-13,15-16,19-20H,3-11,14,17-18H2,1-2H3/b13-12-,16-15-,21-19+ |
InChI Key |
GDOJBHVTKJOBGY-AFKKWEQQSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C\C/C=C\CC/C=C(\C)/C=O |
Canonical SMILES |
CCCCCCCCCCC=CCC=CCCC=C(C)C=O |
synonyms |
(2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal 2-methyl-2,6,9-icosatrienal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide](/img/structure/B1244947.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-[1-(5-butyl-1,3-oxazol-2-yl)cyclopropyl]-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1244950.png)










